1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c1-11-10-16(23-28-11)24-18(12-6-2-4-8-14(12)22)17-19(25)13-7-3-5-9-15(13)27-20(17)21(24)26/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHUXPBNRFUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-tumor and anti-inflammatory contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.3 g/mol. Its structure features a chromeno-pyrrole backbone, which is known to exhibit various pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anti-tumor effects. For instance, derivatives of isoxazole and pyrrole have been shown to inhibit cancer cell proliferation in vitro. Specific studies have highlighted the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HepG-2 | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Activity
In addition to its anti-tumor properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The modulation of these pathways indicates potential therapeutic applications in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Key Enzymes : By inhibiting enzymes like COX-2, it reduces inflammation and associated pain.
- Modulation of Signaling Pathways : It may interfere with pathways that regulate cell cycle progression and apoptosis.
Case Studies
Several case studies have explored the efficacy of compounds within this chemical class:
-
Study on MCF-7 Cells : A study demonstrated that treatment with a derivative led to a significant decrease in cell viability after 48 hours, with an IC50 value indicating potent activity.
"The compound exhibited a remarkable ability to induce apoptosis in breast cancer cells through ROS-mediated pathways" .
-
HepG-2 Cell Study : Another investigation reported that the compound effectively inhibited HepG-2 cell growth by inducing G0/G1 phase arrest.
"Our findings suggest that the compound could serve as a lead for developing novel anti-cancer agents targeting liver cancer" .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the isoxazole moiety enhances the biological activity by modulating interactions with cellular targets .
Anti-inflammatory Properties
Compounds similar to 1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown promising anti-inflammatory effects. The structural components contribute to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .
Neuroprotective Effects
There are indications that this compound and its analogs may possess neuroprotective properties. Studies suggest that they can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases. This opens avenues for research into treatments for conditions such as Alzheimer's and Parkinson's disease .
Synthetic Methodologies
Multicomponent Reactions
The synthesis of this compound can be achieved through efficient multicomponent reactions. These methods allow for the rapid assembly of complex structures from simple starting materials under mild conditions. For instance, a recent study reported a high success rate in synthesizing a library of related compounds using a one-pot reaction strategy that minimizes purification steps .
Functionalization Strategies
Researchers have developed various functionalization strategies to modify the core structure of this compound. These modifications aim to enhance solubility and bioavailability while maintaining or improving biological activity. Techniques such as ring-opening reactions and substitution at specific positions on the chromeno-pyrrole framework have been explored extensively .
Case Study 1: Antitumor Activity
In a controlled in vitro study, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain substitutions on the isoxazole ring significantly enhanced cytotoxicity compared to the parent compound. The most effective derivative demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.
Case Study 2: Anti-inflammatory Effects
A series of experiments evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS) stimulated macrophages. The findings revealed that treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 production. This suggests potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
